2-ブロモピリジン-D4

概要

説明

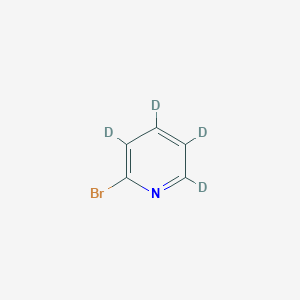

2-Bromopyridine-D4 is the deuterium labeled 2-Bromopyridin . It is a colorless liquid that is used as an intermediate in organic synthesis . It is also used as a stable isotope in research .

Synthesis Analysis

2-Bromopyridine can be prepared from 2-aminopyridine via diazotization followed by bromination . It is widely used as a building block in organic synthesis .Molecular Structure Analysis

The molecular weight of 2-Bromopyridine-D4 is 162.02 . The molecular formula is C5D4BrN . The SMILES string representation is BrC1=C([2H])C([2H])=C([2H])C([2H])=N1 .Chemical Reactions Analysis

2-Bromopyridine reacts with butyllithium to give 2-lithiopyridine , which is a versatile reagent . Pyrithione can be prepared in a two-step synthesis from 2-bromopyridine by oxidation to the N-oxide with a suitable peracid followed by substitution using either sodium dithionite or sodium sulfide with sodium hydroxide to introduce the thiol functional group .Physical and Chemical Properties Analysis

2-Bromopyridine is a light yellow oily or dark red liquid . It is miscible with ethanol, ether, benzene, and pyridine, and is soluble in water .科学的研究の応用

有機合成

2-ブロモピリジン-D4: は、様々なクロスカップリング反応のビルディングブロックとして有機合成において頻繁に使用される重水素化化合物です . それは、パラジウム触媒によるアリールハライドとのネギシクロスカップリング反応の反応物として役立ち、銅を触媒としてエチルブロモジフルオロ酢酸との反応でピリジルジフルオロ酢酸の合成にも関与します .

医薬品化学

医薬品化学では、This compoundは、製薬研究のための多様な化合物ライブラリを作成するために不可欠な中間体であるボリル化アジン合成において役割を果たします . これらの化合物は、C–H官能化反応に使用され、この方法論は、C–H結合を炭素-X結合に変換することで合成手順を合理化します .

材料科学

This compound: は、その同位体純度と安定性のために材料科学で使用されています。 それは、C−N結合の形成に使用され、新しい材料の開発に不可欠なピリジン誘導体の合成における中間体としても使用されます .

分析化学

分析化学では、This compoundは、様々な分光法およびクロマトグラフィー技術において有利な同位体標識特性のために使用されます。 これにより、複雑な混合物中の化学種のより正確な追跡と定量が可能です .

環境科学

This compound: は、その環境への影響と毒性について研究されています。 この分野の研究は、環境におけるその挙動を理解し、その暴露に伴うリスクを評価することに焦点を当てています .

農薬化学

農薬化学の文脈では、This compoundは、新しい農薬の開発における潜在的な使用について調査されています。 農業用途を持つ化合物の合成におけるその役割は、特に興味深いものであり、より効果的かつ環境に優しい農薬や肥料の創出につながる可能性があります .

生化学研究

最後に、This compoundは、特にプロテオミクスにおける生化学研究に用途があります。 それは、プロテオミクス研究の生化学物質として使用され、タンパク質の構造と機能の研究を支援します .

Safety and Hazards

2-Bromopyridine is toxic if swallowed and fatal in contact with skin . It is irritating to skin, eyes, and the respiratory system . It is harmful if inhaled and vapors may cause dizziness and suffocation . It may cause gastrointestinal irritation with nausea, vomiting, and diarrhea .

Relevant Papers The paper “Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines” discusses a selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and a range of amines . Another paper “Recent Progress on the Synthesis of Bipyridine Derivatives” mentions that 2-Bromopyridine reacts with butyllithium to give 2-lithiopyridine, which is a versatile reagent .

作用機序

Target of Action

It is known that 2-bromopyridine, the non-deuterated form of the compound, is used as an intermediate in organic synthesis . It can be inferred that the targets of 2-Bromopyridine-D4 would be similar to those of 2-Bromopyridine and would depend on the specific reactions it is involved in.

Mode of Action

The mode of action of 2-Bromopyridine-D4 involves its interaction with its targets in the context of organic synthesis. For instance, 2-Bromopyridine reacts with butyllithium to give 2-lithiopyridine, which is a versatile reagent . The exact mode of action of 2-Bromopyridine-D4 would depend on the specific reactions it is used in.

Biochemical Pathways

Given its use as an intermediate in organic synthesis, it can be inferred that it participates in various biochemical pathways depending on the specific reactions it is involved in .

Pharmacokinetics

As an intermediate in organic synthesis, its bioavailability would depend on the specific reactions it is used in and the resulting compounds .

Result of Action

The molecular and cellular effects of 2-Bromopyridine-D4’s action would depend on the specific reactions it is involved in. As an intermediate in organic synthesis, it contributes to the formation of various compounds .

生化学分析

Biochemical Properties

It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Mechanism

It is known that 2-Bromopyridine, the non-deuterated form, can react with butyllithium to give 2-lithiopyridine , which is a versatile reagent

特性

IUPAC Name |

2-bromo-3,4,5,6-tetradeuteriopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRWILPUOVGIMU-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70766-71-1 | |

| Record name | 70766-71-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1520141.png)

![4-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1520145.png)

![Octahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B1520148.png)

![5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1520163.png)

![[3-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride](/img/structure/B1520164.png)